molecular formula C19H24N4O2 B4933480 butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B4933480
M. Wt: 340.4 g/mol
InChI Key: XXKMJEBDWHZBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a member of the pyrroloquinoxaline family, which is known for its various biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting various cellular pathways that are involved in cancer cell growth and proliferation. It has been suggested that this compound may inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell survival.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has also shown potential antimicrobial and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its potential pharmacological properties, including its potential anticancer, antimicrobial, and antiviral properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of this compound.

Future Directions

There are various future directions for the research and development of butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One of the potential future directions is the further exploration of its potential anticancer activity. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound. Furthermore, the potential antimicrobial and antiviral properties of this compound should also be explored in more detail. Finally, the development of new analogs of this compound may also lead to the discovery of new pharmacological properties.

Synthesis Methods

The synthesis of butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the reaction of butyl 2-amino-1-butylpyrrolo[2,3-b]quinoxaline-3-carboxylate with a suitable reagent. One of the commonly used methods for the synthesis of this compound is the reaction of butyl 2-amino-1-butylpyrrolo[2,3-b]quinoxaline-3-carboxylate with an appropriate acid chloride in the presence of a base.

Scientific Research Applications

Butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promising results in various scientific research studies. One of the significant applications of this compound is its potential anticancer activity. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also shown potential antimicrobial and antiviral properties.

Properties

IUPAC Name

butyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-5-11-23-17(20)15(19(24)25-12-6-4-2)16-18(23)22-14-10-8-7-9-13(14)21-16/h7-10H,3-6,11-12,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKMJEBDWHZBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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